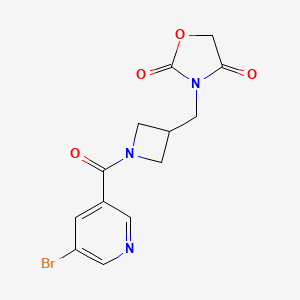
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of azetidine, oxazolidine, and bromonicotinoyl moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl
生物活性
The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:
- Enzyme Inhibition :
- Antifungal and Antiviral Activities :
Synthesis
The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.
Synthetic Route Overview
- Formation of Azetidine Derivative :
- Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
- Oxazolidine Ring Closure :
- Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.
Case Studies
Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:
- Study on Antibacterial Efficacy :
- Pharmacokinetic Profiles :
属性
IUPAC Name |
3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMLITXOQGRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














